![molecular formula C16H11BrN4OS B276451 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276451.png)
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BPTT is a heterocyclic compound that contains a triazole and thiadiazole ring system, which makes it an attractive scaffold for developing new drugs.
科学研究应用
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit potent anticancer, antimicrobial, and antiviral activities. In drug discovery, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a scaffold for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for constructing novel materials with unique properties.
作用机制
The mechanism of action of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, bacteria, and viruses. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which leads to the accumulation of DNA damage and cell death. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, which prevents the cells from dividing and proliferating. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to modulate immune function by enhancing the production of cytokines and chemokines, which are essential for the activation and recruitment of immune cells.
实验室实验的优点和局限性
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent activity against various cancer cell lines, bacteria, and viruses, which makes it an attractive candidate for developing new drugs. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have low toxicity in animal models, which makes it a safer alternative to other chemotherapeutic agents. However, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using different formulations and optimizing the reaction conditions.
未来方向
There are several future directions for the research on 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of new derivatives with improved activity and selectivity, the elucidation of the mechanism of action, and the evaluation of the pharmacokinetic and pharmacodynamic properties of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The development of new derivatives with improved activity and selectivity can be achieved by modifying the chemical structure of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and optimizing the reaction conditions. The elucidation of the mechanism of action can be achieved by using various biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy. The evaluation of the pharmacokinetic and pharmacodynamic properties of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved by using animal models and clinical trials.
合成方法
The synthesis of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process that involves the condensation of 2-bromobenzaldehyde with 3-methoxybenzohydrazide to form the corresponding hydrazone. The hydrazone is then cyclized with thiocarbohydrazide in the presence of a catalytic amount of glacial acetic acid to give the desired product, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The yield of the synthesis can be improved by using different reaction conditions and optimizing the reaction parameters.
属性
分子式 |
C16H11BrN4OS |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
6-(2-bromophenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-11-6-4-5-10(9-11)14-18-19-16-21(14)20-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3 |
InChI 键 |
ZTPUCSQQDWCXIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
规范 SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





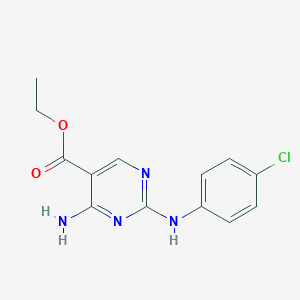
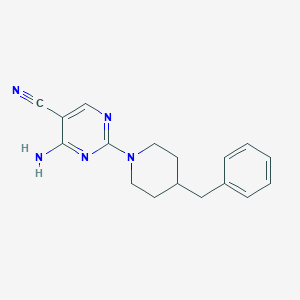
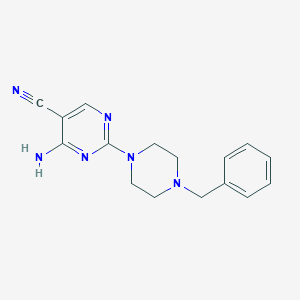
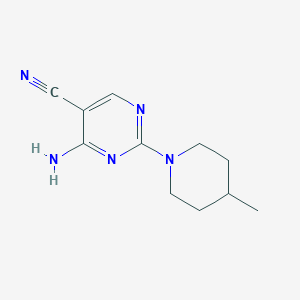
![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)
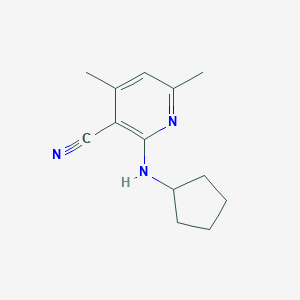
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)